2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol
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Overview
Description
2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol is a bicyclic alcohol compound with the molecular formula C9H16O. It is characterized by a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol typically involves the reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of norcamphor in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, norcamphor, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield more reduced forms of the compound, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Norcamphor
Reduction: More reduced forms of the compound
Substitution: Corresponding halides or other substituted products
Scientific Research Applications
2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The rigid bicyclic structure allows for specific interactions with molecular targets, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
Norcamphor: The ketone form of the compound, used in similar applications.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure, serving as a basis for various derivatives.
exo-Norborneol: Another bicyclic alcohol with similar structural features.
Uniqueness
2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSRRQHLVFCEM-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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